4-(Imidazol-1-yl)phenylhydrazine
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Overview
Description
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE is an organic compound that features both a hydrazinyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydrazinyl and imidazole functionalities allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE typically involves the reaction of 4-hydrazinylbenzaldehyde with imidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted hydrazinylphenyl imidazole derivatives.
Scientific Research Applications
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular redox processes, leading to oxidative stress and cell death in certain types of cancer cells.
Comparison with Similar Compounds
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The combination of the hydrazinyl group and the imidazole ring in 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs.
- Its potential applications in both medicinal chemistry and material science make it a versatile and valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4-imidazol-1-ylphenyl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-1-3-9(4-2-8)13-6-5-11-7-13/h1-7,12H,10H2 |
InChI Key |
PXRDZRWNKJLXCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)N2C=CN=C2 |
Origin of Product |
United States |
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